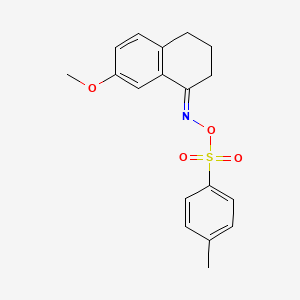

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime

説明

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime (CAS: 99833-87-1) is a specialized organic compound used in synthetic chemistry and pharmaceutical research. Structurally, it consists of a partially hydrogenated naphthalenone core substituted with a methoxy group at the 7-position and an O-tosyloxime functional group. This compound is commercially available through suppliers like Toronto Research Chemicals and Aimeijie Technology, with product specifications ranging from 100 mg to 1 g, indicating its utility as a reagent for controlled laboratory applications .

The compound’s primary relevance lies in its role as a precursor in the Beckmann rearrangement (BR), a reaction critical for synthesizing lactams and amines. For example, analogous compounds (e.g., 6-methoxy derivatives) undergo BR to form 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ones, which are key intermediates in medicinal chemistry . The 7-methoxy substitution in the title compound likely directs distinct regiochemical outcomes compared to positional isomers, making it valuable for studying reaction mechanisms and product distributions under varying conditions.

特性

IUPAC Name |

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVZHEYOQGNVJZ-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of 7-Methoxy-1-tetralone Oxime

7-Methoxy-1-tetralone is first converted to its oxime derivative through condensation with hydroxylamine. This step typically employs hydroxylamine hydrochloride in a refluxing ethanol-water mixture, yielding the oxime intermediate with high regioselectivity.

Tosylation of the Oxime Intermediate

The oxime undergoes tosylation using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base. A representative procedure involves dissolving 7-methoxy-1-tetralone oxime in acetone, followed by the addition of potassium hydroxide and tosyl chloride at ambient temperature. The reaction proceeds for 3 hours, achieving a 97% yield of the target compound after purification.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | Potassium hydroxide (KOH) |

| Temperature | Ambient (20–25°C) |

| Time | 3 hours |

| Yield | 97% |

This method’s efficiency stems from the oxime’s nucleophilic nitrogen atom, which reacts selectively with tosyl chloride to form the stable O-tosyloxime derivative. The use of acetone as a solvent enhances reaction homogeneity, while KOH neutralizes HCl generated during tosylation.

Alternative Synthetic Pathways

While the tosylation route is predominant, patent literature reveals innovative approaches for related compounds that may inform future adaptations.

Photolytic Ring Expansion

Photolysis of spirocyclic dioxolane derivatives, as reported in Journal of the Chemical Society, Perkin Transactions 1, offers a radical-based pathway to dihydro-naphthalenone frameworks. Though untested for the target compound, UV-induced ring expansion could theoretically generate the 3,4-dihydro backbone, followed by post-functionalization with methoxy and tosyloxime groups.

Industrial Scalability and Optimization

Solvent and Base Selection

Industrial patents emphasize solvent systems that azeotrope with water to drive reactions to completion. For example, toluene or xylene is preferred in large-scale syntheses due to their high boiling points and efficient water removal. Substituting acetone with toluene in the tosylation step may enhance scalability despite requiring elevated temperatures.

Impurity Control

A key challenge in oxime tosylation is the formation of N-tosyl byproducts. The primary method circumvents this by maintaining a stoichiometric excess of tosyl chloride (1.2 equivalents) and rigorous pH control via KOH. Patent EP0447285B1 further notes that slow reagent addition (<1 hour) minimizes di-tosylation.

Structural and Mechanistic Insights

Role of the Tosyl Group

The tosyl moiety acts as a superior leaving group compared to hydroxyl, enabling subsequent nucleophilic substitutions or eliminations. This property makes the compound valuable in synthesizing spirocyclic systems or aryl-ethers.

Spectroscopic Characterization

-

¹H NMR : Key signals include aromatic protons at δ 7.2–6.7 ppm (methoxy-substituted naphthalenone) and the tosyl methyl group at δ 2.4 ppm.

-

IR : Strong absorptions at 1350 cm⁻¹ (S=O stretch) and 1600 cm⁻¹ (C=N stretch) confirm successful tosylation.

Comparative Analysis of Methods

| Method | Yield | Scalability | Purification Complexity |

|---|---|---|---|

| Oxime Tosylation | 97% | High | Simple filtration |

| Cyanoacetylation | 87% | Moderate | Recrystallization |

| Photolysis | N/A | Low | Chromatography |

The oxime tosylation route outperforms alternatives in yield and simplicity, though photolytic methods remain exploratory.

化学反応の分析

Types of Reactions

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products

Oxidation: Naphthoquinones

Reduction: Amines

Substitution: Various substituted naphthalenones depending on the nucleophile used.

科学的研究の応用

Basic Information

- Molecular Formula : C18H19NO4S

- Molecular Weight : 345.41 g/mol

- Appearance : Crystalline solid

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol

- Melting Point : 133-134°C

Structural Characteristics

The compound features a naphthalene backbone with methoxy and tosyl groups, which contribute to its reactivity and potential biological activity. The presence of the tosyl group enhances its utility in various chemical reactions, particularly in organic synthesis.

Medicinal Chemistry

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime has been investigated for its potential therapeutic properties. Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory and anticancer activities. The methoxy group can enhance lipophilicity, potentially improving bioavailability.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. Its unique functional groups allow for various transformations, making it a valuable building block in synthetic chemistry.

Synthetic Pathways

The tosyl group can be utilized for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. For instance:his reaction pathway highlights the versatility of the compound in generating new derivatives with tailored properties.

Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins or peptides. Its ability to form stable conjugates with amino acids makes it suitable for studying protein interactions and functions.

Application Example: Protein Labeling

Research has demonstrated that derivatives of naphthalene compounds can effectively label cysteine residues in proteins, facilitating the study of post-translational modifications and protein dynamics.

Material Science

Emerging studies suggest potential applications in material science, particularly in developing sensors or nanomaterials due to its electronic properties. The naphthalene structure can contribute to charge transfer processes essential for electronic applications.

作用機序

The mechanism of action of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves its interaction with molecular targets through its oxime and tosyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which are crucial for its biological and chemical activities .

類似化合物との比較

(1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime

This compound (reported in Acta Cryst. E66, o2775) shares the same naphthalenone-O-tosyloxime backbone but differs in the methoxy group’s position (6 vs. 7). Despite identical molecular formulas (C₁₈H₁₉NO₄S), this positional isomer exhibits distinct reactivity in BR. For instance, under optimized conditions, the 6-methoxy derivative predominantly yields 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, whereas the 7-methoxy analogue may favor alternative lactam products due to electronic and steric differences .

Other Naphthalenone Derivatives

Compounds such as 3,4-dihydro-8-methoxy-2H-1-naphthalenone-O-tosyloxime (hypothetical) would further demonstrate how methoxy positioning influences BR outcomes.

Comparative Data Table

Key Research Findings

This highlights the critical role of substituent positioning in directing reaction pathways .

Reaction Sensitivity: For the 6-methoxy compound, variations in reaction time and temperature significantly alter isomer ratios (e.g., tetrahydrobenzazepinone vs. byproducts). Similar sensitivity is expected for the 7-methoxy derivative, though product profiles will differ due to electronic effects .

Structural Characterization: The 6-methoxy compound’s crystal structure (reported in Acta Cryst. E66) reveals planar naphthalenone and tosyloxime moieties, stabilized by hydrogen bonding. Comparable data for the 7-methoxy compound could elucidate conformational differences impacting reactivity .

生物活性

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime, with the chemical formula C18H19NO4S, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in cancer research.

Synthetic Routes

The synthesis of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime typically involves the following steps:

- Starting Material : The synthesis begins with 3,4-Dihydro-7-methoxy-2H-naphthalenone.

- Oximation : The naphthalenone is reacted with hydroxylamine to form the oxime.

- Tosylation : The oxime is then treated with tosyl chloride in the presence of a base to yield the final product.

- Molecular Weight : 345.41 g/mol

- CAS Number : 99833-87-1

- SMILES Notation : COc1ccc2CCC\C(=N/OS(=O)(=O)c3ccc(C)cc3)\c2c1

The biological activity of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime is largely attributed to its interaction with various molecular targets through its oxime and tosyl functional groups. These groups enable the compound to participate in nucleophilic substitution and redox reactions, which are essential for its biological functions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes key findings from research on its antiproliferative effects:

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) | Caspase-3 Activation |

|---|---|---|---|---|

| 3,4-Dihydro-7-methoxy-2H-naphthalenone-O-tosyloxime | HepG2 | 8.8 | 22.86 | 5.61-fold increase |

| 3,4-Dihydro-7-methoxy-2H-naphthalenone-O-tosyloxime | MCF-7 | 9.7 | - | - |

These results indicate significant cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Proteomics Applications

In addition to its anticancer properties, this compound is utilized in proteomics research to study protein interactions and functions. Its ability to modify proteins through selective reactions makes it a valuable tool in biochemical studies.

Related Compounds

The compound can be compared with other naphthalene derivatives known for their biological activities:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 3,4-Dihydro-7-methoxy-2H-naphthalenone | Parent compound without oxime and tosyl groups | Moderate anticancer activity |

| 7-Methoxy-1-tetralone O-tosyloxime | Similar structure with different functional groups | Antimicrobial properties |

Unique Features

The presence of both methoxy and tosyl groups in 3,4-Dihydro-7-methoxy-2H-naphthalenone-O-tosyloxime distinguishes it from other compounds, enhancing its reactivity and biological activity.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The compound is synthesized via the tosylation of the oxime derivative of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Key steps include:

- Oxime formation : Reacting the ketone precursor with hydroxylamine under acidic conditions.

- Tosylation : Using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to protect the oxime group.

Optimization involves controlling temperature (20–25°C) and reaction time (4–6 hrs) to avoid over-tosylation or decomposition. Monitoring via TLC or HPLC is critical to track intermediate stability .

Q. Q2. How is the crystal structure of this compound characterized, and what intermolecular interactions dictate its solid-state packing?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Torsional angles : Key dihedral angles between the naphthalenone core and tosyl group (e.g., O2—S1—O3—N1 = 119.52°), indicating steric constraints.

- Hydrogen bonding : Weak C–H···O interactions between the methoxy oxygen and aromatic protons stabilize the lattice.

SCXRD data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural determination .

Q. Q3. What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to potential sulfonic acid byproduct release.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Refer to SDS guidelines for hazardous byproducts (e.g., TsOH) .

Advanced Research Questions

Q. Q4. How does the Beckmann rearrangement of this oxime derivative proceed, and what factors influence the ratio of tetrahydrobenzazepinone isomers?

Methodological Answer: The Beckmann rearrangement of the oxime produces 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one. Key factors include:

- Temperature : Higher temperatures (>80°C) favor ring expansion but may increase side products.

- Catalyst : Lewis acids (e.g., PCl₅) accelerate the reaction but require anhydrous conditions.

- Reaction time : Prolonged heating (>12 hrs) leads to isomerization or decomposition.

GC-MS analysis with chiral columns can resolve enantiomers, while DFT calculations predict transition-state energetics .

Q. Q5. What analytical techniques are most effective for resolving contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

| Technique | Application | Parameters |

|---|---|---|

| 2D NMR (COSY, HSQC) | Assigns overlapping proton signals in aromatic regions | 500 MHz, CDCl₃ solvent, 298 K |

| High-resolution MS | Confirms molecular ion ([M+H]⁺) and fragments | ESI+ mode, resolving power >30,000 |

| DFT calculations | Validates NMR chemical shifts (δ) and coupling constants (J) | B3LYP/6-311+G(d,p) basis set |

| Discrepancies between experimental and theoretical data often arise from solvent effects or conformational flexibility. Cross-validate with X-ray crystallography when possible . |

Q. Q6. How can solvent polarity and proticity influence the stability of the oxime-tosyl group during storage?

Methodological Answer:

- Non-polar solvents (e.g., hexane) : Minimize hydrolysis but may cause precipitation.

- Protic solvents (e.g., MeOH) : Accelerate tosyl group hydrolysis; avoid for long-term storage.

- Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Use amber vials to prevent UV-induced degradation .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on the regioselectivity of the Beckmann rearrangement for this compound?

Methodological Answer: Contradictions often stem from:

- Reagent purity : Impurities in TsCl or hydroxylamine alter reaction pathways.

- Isolation methods : Column chromatography vs. recrystallization may selectively enrich isomers.

Resolution strategy :

Reproduce experiments using USP-grade reagents.

Compare kinetic (time-resolved NMR) vs. thermodynamic (high-temperature) control outcomes.

Publish raw chromatographic and spectral data for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。